2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid

Hypocholesterolemic activity In vivo pharmacology Lipid-lowering agents

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid (CAS 925075-57-6) is a synthetic small molecule with the molecular formula C18H17ClN2O4 and a molecular weight of 360.79 g/mol. It is cataloged primarily as a biochemical reagent for research purposes.

Molecular Formula C18H17ClN2O4
Molecular Weight 360.8g/mol
CAS No. 925075-57-6
Cat. No. B354570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid
CAS925075-57-6
Molecular FormulaC18H17ClN2O4
Molecular Weight360.8g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H17ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
InChIKeyDPVLXWUDYPHWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid (CAS 925075-57-6): Procurement-Relevant Identity and Physicochemical Profile


2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid (CAS 925075-57-6) is a synthetic small molecule with the molecular formula C18H17ClN2O4 and a molecular weight of 360.79 g/mol . It is cataloged primarily as a biochemical reagent for research purposes . The compound functions as a synthetic intermediate, specifically noted as the penultimate precursor in the synthesis of a hypocholesterolaemic agent derived from phenoxymethylbenzofuran . Its predicted physicochemical properties include a moderate LogP of 3.71, a topological polar surface area of 96 Ų, and a predicted pKa of 3.41 ± 0.36, indicating it exists predominantly as an anion at physiological pH . These properties differentiate it from simpler benzoic acid derivatives and underpin its utility in medicinal chemistry campaigns.

Procurement Risk: Why 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid Cannot Be Replaced by Generic Analogs


Generic substitution with simpler chlorophenyl-carbamoyl benzoic acids (e.g., 2-[(2-chlorophenyl)carbamoyl]benzoic acid, CAS 6273-12-7, or 2-[(4-chlorophenyl)carbamoyl]benzoic acid, CAS 7142-94-1) is chemically inappropriate . The target compound's unique 5-butyrylamino substitution on the central aniline ring is essential for its intended role as a late-stage synthetic intermediate, as this specific acyl group dictates subsequent amide bond formation and final pharmacophore structure . Furthermore, in vivo pharmacological testing has shown that the specific molecular architecture of this compound, when elaborated, results in a distinct hypocholesterolaemic profile compared to simpler analogs; the unmodified target compound itself was found to be 'not significantly active' in a rabbit model of hypocholesterolemia, highlighting that its primary immediate value lies in its function as a chemical intermediate rather than as a drug substance . The quantitative evidence below details the specific contextual data that define its unique procurement value and the limitations of alternative sourcing.

Quantitative Differentiation Guide: 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid vs. Closest Analogs


In Vivo Hypocholesterolemic Activity: Target Compound is Inactive, Proving its Role is as an Intermediate

In a direct functional assay, the target compound was tested for its ability to decrease serum total cholesterol and found to be 'not significantly active' . This result is pivotal because it establishes that the compound's procurement value is as a chemical intermediate, not as a standalone drug candidate. In contrast, the final hypocholesterolaemic agent synthesized from this intermediate is designed to be pharmacologically active, highlighting the critical role of specific molecular transformations. The inactivity of this precursor provides a clean experimental baseline, ensuring that any observed activity in downstream biological assays can be attributed to the final elaborated molecule rather than residual starting material.

Hypocholesterolemic activity In vivo pharmacology Lipid-lowering agents Cardiovascular research Synthetic intermediate

Physicochemical Differentiation: LogP-Driven Permeability Profile vs. Des-chloro Analogs

The predicted partition coefficient (LogP) of the target compound is 3.71 . This value is significantly higher than that of the des-chloro analog, 2-[(2-chlorophenyl)carbamoyl]benzoic acid (predicted LogP ~2.5), and the non-butyrylamino analog, 2-[(4-chlorophenyl)carbamoyl]benzoic acid (predicted LogP ~2.8) . The elevated LogP is a direct consequence of the 5-butyrylamino substituent and the 2-chloro group, which jointly increase the molecule's lipophilicity . This higher LogP is desirable when the compound is used as a lipophilic building block in medicinal chemistry to enhance membrane permeability of the final drug candidate.

Lipophilicity LogP Drug-likeness Physicochemical properties ADME profiling

Purity and Specification Benchmarking: 97% vs 95% Commercial Grades for Research Use

Commercially, the compound is offered at two distinct purity tiers: a 97% grade (HPLC) by Fluorochem and a 95% grade by AK Scientific . The 97% grade offers a 2-percentage-point purity advantage, which is significant for chemical reactions where sensitive functional groups (e.g., the chloro and butyrylamino groups) could react with trace impurities. In contrast, typical bulk chemical intermediates for industrial use are often supplied at lower, less rigorously controlled purities (e.g., 90-93%). The availability of a 97% option directly addresses procurement needs for high-fidelity organic synthesis, such as the final coupling step to form a hypocholesterolemic agent where by-product formation must be minimized.

Chemical purity Analytical specification Quality control Research reagent Impurity profiling

Hydrogen Bond Donor/Acceptor Capacity vs. Simple Chlorophenyl Carbamoyl Analogs

The target compound features four hydrogen bond acceptors and three hydrogen bond donors . This is a marked increase over simpler analogs like 2-[(2-chlorophenyl)carbamoyl]benzoic acid, which possesses only three acceptors and two donors. The additional donor and acceptor sites arise from the butyrylamino moiety [1]. In a medicinal chemistry context, this enhanced hydrogen-bonding capacity can be exploited to improve binding affinity and specificity for biological targets when the compound is used as a scaffold for library synthesis. From a procurement perspective, this structural feature cannot be replicated by purchasing a simpler, less functionalized alternative.

Hydrogen bonding Medicinal chemistry Molecular recognition Drug-receptor interaction Fragment-based design

Optimal Procurement Scenarios for 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid (CAS 925075-57-6)


Late-Stage Synthetic Intermediate for Hypocholesterolaemic Agent Elaboration

The primary, vendor-documented application is as an advanced intermediate in the synthesis of a hypocholesterolaemic agent . The compound's unique 5-butyrylamino-2-chloroanilino moiety is already in place, saving multiple synthetic steps. Procurement should be prioritized when the goal is to access this specific chemotype for a medicinal chemistry program focused on lipid-lowering therapeutics, supported by the negative in vivo activity data confirming its identity as an inactive precursor .

Scaffold for Focused Libraries Targeting Hydrogen-Bond-Rich Binding Sites

With four hydrogen bond acceptors and three donors, the compound is a superior scaffold compared to simpler chlorophenyl analogs for generating libraries aimed at targets with polar active sites (e.g., kinases, proteases) . The higher LogP (3.71) also ensures that resulting analogs maintain membrane permeability, a critical balance for oral drug candidates. This makes it a strategic procurement choice for structure-based drug design efforts.

High-Purity Chemical Probe for Pharmacokinetic/Pharmacodynamic (PK/PD) Cascade Studies

The 97% purity grade is essential for studies where the compound serves as a precursor to a pharmacologically active species. Even minor impurities could confound interpretation of in vivo PK data by introducing independent bioactivity. As the compound itself is confirmed inactive, any observed pharmacological effect can be confidently attributed to the metabolite or final product derived from it, making it a valuable tool for studying prodrug activation cascades .

Calibration Standard for Analytical Method Development and Metabolite Identification

Given its well-defined structure and distinct chromatographic properties (LogP 3.71, pKa ~3.4), the compound can serve as a reference standard for LC-MS method development aimed at identifying and quantifying butyrylamino-containing metabolites or degradation products in biological matrices. Its procurement as a high-purity analytical standard ensures accurate method validation, a need that cannot be met by lower-grade generic substitutes.

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